REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:11])[CH:3]=[CH:4][C:5]1([CH2:8][C:9]#[N:10])[CH2:7][CH2:6]1.[H][H]>C(OCC)(=O)C.[Pd]>[O:1]=[C:2]([CH3:11])[CH2:3][CH2:4][C:5]1([CH2:8][C:9]#[N:10])[CH2:7][CH2:6]1
|
Name
|
olefin
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
O=C(C=CC1(CC1)CC#N)C
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC1(CC1)CC#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |